molecular formula C11H22N4 B8562234 5-decyl-1H-tetrazole

5-decyl-1H-tetrazole

Cat. No.: B8562234
M. Wt: 210.32 g/mol
InChI Key: VOXNMOCHRNJMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Decyl-1H-tetrazole (CAS 149475-91-2) is a heterocyclic compound with the molecular formula C₁₁H₂₂N₄ and a molecular weight of 210.32 g/mol, typically supplied at a purity of 95% . Its primary researched application is as an effective corrosion inhibitor in industrial cooling systems and metalworking fluids, where it specifically protects copper and its alloys from oxidation and degradation in aqueous environments . The mechanism of action is attributed to the molecular structure of the tetrazole ring, which allows it to coordinate with metal surfaces, forming a stable protective layer that improves equipment longevity . Beyond corrosion inhibition, this compound also functions as an additive in lubricants, where it enhances thermal stability and reduces wear . The 5-substituted 1H-tetrazole scaffold is a well-known bioisostere for carboxylic acids in medicinal chemistry, offering improved metabolic stability and membrane penetration, which makes it a valuable building block in pharmaceutical research . Furthermore, its structure shows potential in gas treatment processes for scavenging trace metals . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

5-decyl-2H-tetrazole

InChI

InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-10-11-12-14-15-13-11/h2-10H2,1H3,(H,12,13,14,15)

InChI Key

VOXNMOCHRNJMIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=NNN=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 5-Substituted 1H-Tetrazole Derivatives

The pharmacological, physical, and chemical properties of tetrazole derivatives are highly dependent on substituent type, position, and chain length. Below is a comparative analysis of 5-decyl-1H-tetrazole with other 5-substituted analogs.

Structural and Functional Differences

Table 1: Key Properties of 5-Substituted 1H-Tetrazoles
Compound Substituent Molecular Formula M.P. (°C) Synthesis Method Key Applications Biological Activities
This compound C₁₀H₂₁ C₁₁H₂₁N₄ 58–59 Continuous flow Material science Not reported
5-Azido-1H-tetrazole N₃ CH₂N₇ N/R Conventional High-energy materials Explosive properties
5-(Methylthio)-1H-tetrazole SCH₃ C₂H₄N₄S N/R Not specified Pharmaceuticals (e.g., Olmesartan) Antihypertensive
6-(1H-Tetrazol-5-yl)-1H-indole Indole C₉H₇N₅ N/R Conventional Pharmacological agents Anticancer, antiviral

N/R: Not reported in provided evidence.

Critical Analysis

Substituent Effects on Properties
  • Hydrophobicity: The decyl chain in this compound confers significant lipophilicity, contrasting with polar groups like azido (-N₃) or aromatic indole. This impacts solubility; for instance, 5-(methylthio)-1H-tetrazole (logP ≈ 0.5) is more water-soluble than this compound (estimated logP > 5) .
  • Pharmacological Profiles:
    • Indole-tetrazole hybrids exhibit anticancer and antiviral activities due to aromatic π-π interactions with biological targets .
    • 5-(Methylthio)-1H-tetrazole is integral to angiotensin II receptor blockers (e.g., Olmesartan), where the methylthio group enhances metabolic stability .
    • 5-Azido-1H-tetrazole is primarily used in explosives and propellants due to its high nitrogen content and energetic properties .
Substituent Position (1H vs. 2H)

While all examples here are 1H-substituted, highlights that 2,5H-disubstituted tetrazoles (e.g., 2-methyl-5-phenyl-1H-tetrazole) exhibit distinct electronic properties and binding affinities due to altered ring tautomerism .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-decyl-1H-tetrazole, and how do reaction conditions influence yield and purity?

  • Answer : The most common method involves the cycloaddition of decyl nitrile with sodium azide in the presence of a catalyst. Continuous flow technology has emerged as a scalable and efficient approach, achieving a 76% yield at a flow rate of 0.04 mL/min . Key parameters include temperature control (ambient to 100°C), catalyst selection (e.g., ZnBr₂ or nano-TiCl₄·SiO₂), and solvent-free conditions to minimize side reactions . Batch methods often suffer from slower heat dissipation, leading to lower yields compared to flow systems .
Synthesis Method Yield Catalyst Conditions
Continuous flow (0.04 mL/min)76%ZnBr₂58–59°C, solvent-free
Batch (glacial acetic acid)~65%Nano-TiCl₄·SiO₂Reflux, 12 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

  • Answer :

  • ¹H NMR : A triplet at δ 2.85 ppm (J = 7.5 Hz) for the methylene group adjacent to the tetrazole ring, with aliphatic chain signals at δ 1.27–1.24 ppm (14H) and terminal methyl at δ 0.87 ppm .
  • ¹³C NMR : A carbonyl carbon at δ 155.92 ppm, with alkyl chain carbons between δ 31.21–13.87 ppm .
  • IR : Peaks at 3153 cm⁻¹ (N–H stretch) and 1566 cm⁻¹ (C=N ring vibration) .
  • HRMS : [M+H]⁺ at m/z 211.1915 (calculated 211.1917) .

Q. How does the pH stability of this compound impact its handling and storage in laboratory settings?

  • Answer : The compound is stable across a broad pH range (2–12), making it resistant to hydrolysis under typical lab conditions. However, prolonged exposure to strong acids (>2 M HCl) or bases (>1 M NaOH) may degrade the tetrazole ring . Storage recommendations include inert atmospheres (N₂/Ar) and desiccated environments to prevent moisture-induced aggregation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the formation of 5-substituted tetrazoles versus 2-substituted isomers?

  • Answer : Regioselectivity arises from the electronic and steric effects of substituents. For alkyl chains like decyl, the bulky group favors 5-substitution due to reduced steric hindrance during the [2+3] cycloaddition of nitriles with azides. Computational studies (MP2/aug-cc-pVDZ) show that 5-substituted isomers are thermodynamically favored by ~8–12 kcal/mol compared to 2-substituted analogs .

Q. How can continuous flow microreactor technology address scalability challenges in the synthesis of this compound compared to batch methods?

  • Answer : Flow reactors enhance heat/mass transfer, reducing reaction times from hours to minutes. For example, Gutmann et al. achieved >90% conversion in 10 minutes at 100°C using a high-temperature microreactor, compared to 12 hours in batch . Scalability is further supported by reduced solvent use and safer handling of hazardous reagents like hydrazoic acid .

Q. What computational strategies are available to predict the crystal packing and thermodynamic stability of this compound derivatives?

  • Answer :

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π–π stacking) to predict packing motifs .
  • DFT Calculations : MP2 or B3LYP/6-311+G(d,p) models assess lattice energies and stability .
  • X-ray Crystallography : Resolves hydrogen atom positions (e.g., monoclinic P2₁/c space group for 5-azido-1H-tetrazole) .

Q. How do solvent choice and catalyst systems (e.g., nano-TiCl₄·SiO₂ vs. TBAF) impact the reaction kinetics of tetrazole cyclization?

  • Answer :

  • Nano-TiCl₄·SiO₂ : Accelerates reaction rates via Lewis acid activation of nitriles, achieving 80% yield in 4 hours .
  • TBAF (tetrabutylammonium fluoride) : Promotes azide-nitrile coupling in solventless conditions, reducing reaction time to 2 hours but requiring post-reaction purification .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may compete with azide nucleophiles, lowering yields .

Q. What analytical approaches resolve conflicting literature data on the thermal decomposition profiles of alkyl-substituted tetrazoles?

  • Answer :

  • DSC/TGA : Identifies decomposition onset temperatures (e.g., this compound decomposes at ~200°C) .
  • Impact Sensitivity Testing : BAM drophammer and ESD measurements differentiate stability between analogs (e.g., 5-azido-1H-tetrazole has <1 J impact sensitivity) .
  • EXPLO5 Software : Predicts detonation velocity (e.g., 7580 m/s for 5-azido-1H-tetrazole) and pressure to reconcile conflicting stability reports .

Key Data Contradictions and Resolutions

  • Synthesis Yields : Batch methods report 65–80% yields , while flow systems achieve 76–90% . Contradictions arise from catalyst efficiency and heat management.
  • Thermal Stability : Some studies report decomposition at 180°C , others at 200°C . Variations stem from sample purity (e.g., residual solvents) and heating rates (±5°C/min).

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